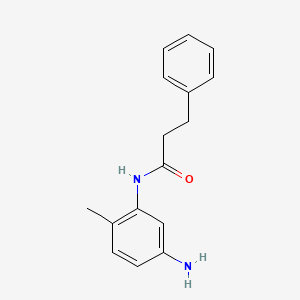

N-(5-Amino-2-methylphenyl)-3-phenylpropanamide

Description

N-(5-Amino-2-methylphenyl)-3-phenylpropanamide is a propanamide derivative featuring a 3-phenylpropanamide backbone substituted with a 5-amino-2-methylphenyl group.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-12-7-9-14(17)11-15(12)18-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMVWKJTSHUKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-3-phenylpropanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-3-phenylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a core 3-phenylpropanamide structure with several analogs, but variations in substituents significantly influence their physicochemical and biological properties:

- N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k): These derivatives incorporate a spirocyclic thia-azaspiro system, enhancing structural rigidity.

- N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide: Diisopropylamine and methoxy groups enhance lipophilicity, likely improving membrane permeability compared to the target’s polar amino group .

Physicochemical Properties

Key data for selected compounds are summarized below:

- Solubility: Spirocyclic derivatives (8b, 8k) show moderate solubility in ethanol and water, likely due to their balanced hydrophobicity .

- Melting Points : The wide range (68–196°C) for 8b–8k suggests varying crystallinity influenced by substituents .

Biological Activity

N-(5-Amino-2-methylphenyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through the reaction of 5-amino-2-methylbenzoic acid with phenylpropanoyl chloride, resulting in the formation of an amide bond. Its structure features an amine group and a carbonyl functionality, which contribute to its chemical reactivity, allowing for nucleophilic substitutions and acylation reactions.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. These effects make it a candidate for pain management therapies. Preliminary studies have shown that derivatives of this compound can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions characterized by inflammation.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It is believed to inhibit the activity of enzymes related to microbial growth, which contributes to its effectiveness against various pathogens. This mechanism may involve binding to specific molecular targets, thereby modulating their activity.

3. Antioxidant Properties

In addition to its anti-inflammatory and antimicrobial effects, this compound has been noted for its antioxidant capabilities. This property is crucial for protecting cells from oxidative stress, which is associated with numerous diseases, including cancer.

The precise mechanism of action of this compound is still under investigation. However, it is thought to interact with specific enzymes or receptors, leading to modulation of various signaling pathways related to cell growth and apoptosis. For instance, the compound may influence pathways that regulate inflammatory responses or microbial growth.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory, analgesic, antimicrobial | Versatile structure allows for diverse modifications |

| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Antimicrobial, antioxidant | Similar structural features but different target specificity |

| N-(5-Amino-2-methylphenyl)-2-furamide | Potential biological activity | Another analog with unique reactivity patterns |

This table illustrates how this compound stands out among similar compounds due to its unique combination of functional groups that confer distinct biological activities.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Studies : In vitro experiments demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in stimulated macrophage cells, indicating its efficacy in modulating immune responses.

- Antimicrobial Efficacy : A series of assays confirmed that this compound exhibited potent activity against several bacterial strains, suggesting its potential as a new antimicrobial agent.

- Analgesic Effects : Animal models showed that administration of this compound resulted in a marked decrease in pain response compared to control groups, supporting its role as an analgesic agent.

Q & A

Q. What are the optimal synthetic routes for N-(5-Amino-2-methylphenyl)-3-phenylpropanamide, and how can purity be validated?

The synthesis typically involves coupling 3-phenylpropanoic acid derivatives with 5-amino-2-methylaniline via amidation. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDC/NHS to facilitate amide bond formation under inert conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization to isolate the product.

- Validation : Confirm purity and structure using ¹H/¹³C NMR (to verify aromatic and amide protons), FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹), and LC-MS (to confirm molecular ion peaks and absence of side products) .

Q. How do structural modifications (e.g., substituents on the phenyl rings) influence the compound’s physicochemical properties?

- Amino group : Enhances solubility in polar solvents (e.g., DMSO) due to hydrogen bonding.

- Methyl group on the aniline ring : Increases steric hindrance, potentially reducing aggregation in biological assays.

- 3-Phenylpropanamide backbone : Contributes to lipophilicity (logP ~3.2), impacting membrane permeability. Computational tools like Molinspiration or Schrödinger’s QikProp can predict logP, solubility, and bioavailability .

Q. What spectroscopic techniques are critical for characterizing this compound in solution and solid states?

- Solution-state : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ (amide proton at δ ~8-10 ppm; aromatic protons at δ ~6.5-7.5 ppm).

- Solid-state : X-ray crystallography (if crystals are obtainable) or powder XRD to confirm crystallinity.

- Thermal analysis : DSC/TGA to determine melting points (~180–200°C) and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Assay conditions : Standardize parameters (e.g., pH, temperature, solvent concentration). For example, DMSO >1% may denature proteins, skewing enzyme inhibition results.

- Impurity profiling : Use HPLC-PDA/ELSD to detect trace impurities (e.g., unreacted aniline derivatives) that may interfere with activity .

- Orthogonal assays : Validate hits using complementary methods (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .

Q. What strategies optimize the compound’s selectivity for target receptors (e.g., kinase inhibition) while minimizing off-target effects?

- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl ring to modulate steric/electronic effects.

- Computational docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., ATP-binding pockets in kinases).

- Cellular assays : Pair target-specific assays (e.g., kinase profiling panels) with transcriptomic profiling (RNA-seq) to identify off-target pathways .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA) in complex biological systems?

- Chemical proteomics : Employ activity-based protein profiling (ABPP) with alkyne/azide-tagged analogs to identify binding partners.

- Metabolomic profiling : Use LC-HRMS to track downstream metabolic changes in treated cells.

- Kinetic studies : Perform stopped-flow fluorescence or ITC to measure binding kinetics (Kd, kon/koff) .

Methodological Guidance

Q. What analytical workflows are recommended for detecting degradation products under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity (75% RH).

- Stability-indicating methods : Develop UHPLC-MS/MS methods with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) to resolve degradation products (e.g., hydrolyzed amides or oxidized amines) .

Q. How should researchers prioritize synthetic analogs for further development?

- Multi-parameter optimization (MPO) : Score analogs based on potency (IC₅₀ ≤ 1 μM), solubility (≥50 μM in PBS), and predicted toxicity (e.g., Ames test alerts in ADMET Predictor ).

- Cluster analysis : Group compounds by structural fingerprints (e.g., Tanimoto similarity ) to avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.